molecular formula C6H12O6 B566647 D-Allose-13C-1 CAS No. 101615-88-7

D-Allose-13C-1

Cat. No.: B566647
CAS No.: 101615-88-7
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-BFPMOEKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Allose-13C-1 is a stable isotope-labeled compound of D-Allose, a rare aldohexose sugar. D-Allose is an endogenous metabolite and a C-3 epimer of D-glucose. It is known for its low natural abundance and significant biological activities, including anti-cancer, anti-tumor, anti-inflammatory, and anti-oxidative properties .

Chemical Reactions Analysis

Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides and derivatives of D-Allose, which are useful in glycobiological studies .

Scientific Research Applications

D-Allose-13C-1 is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications span across various fields:

Comparison with Similar Compounds

Uniqueness: D-Allose is unique due to its rare occurrence in nature and its significant biological activities. Unlike D-Glucose, D-Allose exhibits potent anti-cancer and anti-tumor effects, making it a promising candidate for clinical applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SBSGZRAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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